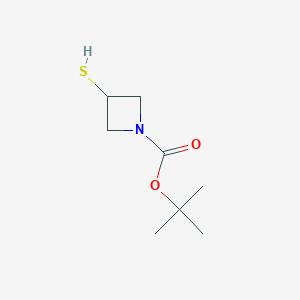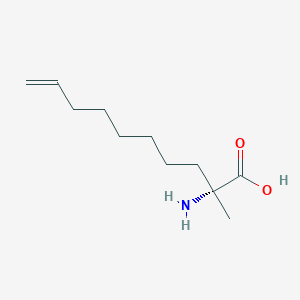![molecular formula C7H5BrN4 B1444352 6-Bromo-pyrido[2,3-d]pyrimidin-2-amine CAS No. 882670-89-5](/img/structure/B1444352.png)
6-Bromo-pyrido[2,3-d]pyrimidin-2-amine
Vue d'ensemble
Description
6-Bromopyrido[2,3-d]pyrimidin-2-amine is a chemical compound with the CAS Number: 882670-89-5. It has a molecular weight of 225.05 . The IUPAC name for this compound is 6-bromopyrido[2,3-d]pyrimidin-2-amine .
Synthesis Analysis
A novel synthetic method for 4-N-substituted 6-bromopyrido[2,3-d]pyrimidines has been reported . The process starts from 2-aminonicotinonitrile, followed by bromination of the aromatic ring, condensation, cyclization, and Dimroth rearrangement . A series of 21 new pyrido[2,3-d]pyrimidine derivatives was prepared in high yields (up to 98%) . In the last two steps, microwave irradiation was used .Molecular Structure Analysis
The InChI code for 6-Bromopyrido[2,3-d]pyrimidin-2-amine is 1S/C7H5BrN4/c8-5-1-4-2-11-7(9)12-6(4)10-3-5/h1-3H, (H2,9,10,11,12) .Chemical Reactions Analysis
The synthesis of 4-N-substituted 6-bromopyrido[2,3-d]pyrimidines involves several steps including bromination of the aromatic ring, condensation, cyclization, and Dimroth rearrangement . The reaction takes place more easily in acetonitrile .Physical and Chemical Properties Analysis
6-Bromopyrido[2,3-d]pyrimidin-2-amine is a solid at room temperature .Applications De Recherche Scientifique
Recherche anticancéreuse
6-Bromo-pyrido[2,3-d]pyrimidin-2-amine : a été identifié comme un agent anticancéreux potentiel. Ses dérivés ont montré une efficacité dans l’inhibition de la croissance des cellules cancéreuses en ciblant diverses voies impliquées dans la prolifération et la survie cellulaires . La capacité du composé à interférer avec l’activité des tyrosine kinases, souvent dysrégulées dans les cellules cancéreuses, en fait un candidat précieux pour le développement de nouveaux médicaments de chimiothérapie .
Activité antimicrobienne
Ce composé présente également des propriétés antimicrobiennes, ce qui le rend utile dans la lutte contre les infections bactériennes et fongiques. La recherche a démontré son efficacité en tant que fongicide, offrant une nouvelle voie pour traiter les maladies agricoles et protéger les cultures des agents pathogènes fongiques .
Applications antivirales
L’échafaudage pyrido[2,3-d]pyrimidine, auquel appartient This compound, a été étudié pour ses capacités antivirales. Il a montré des promesses dans l’inhibition de la réplication de divers virus, ce qui pourrait conduire au développement de nouveaux médicaments antiviraux pour les maladies qui manquent actuellement de traitements efficaces .
Inhibiteurs des tyrosine kinases
Les tyrosine kinases sont des enzymes qui jouent un rôle crucial dans la transduction du signal et sont impliquées dans de nombreux types de cancer. Les dérivés de This compound ont été étudiés pour leur inhibition sélective des tyrosine kinases, offrant un potentiel pour des thérapies anticancéreuses ciblées .
Inhibition enzymatique pour les troubles métaboliques
Les enzymes telles que la dihydrofolate réductase (DHFR) sont impliquées dans les voies métaboliques des cellules. Les inhibiteurs basés sur la structure de This compound ont été étudiés pour leur potentiel thérapeutique dans le traitement des troubles métaboliques en modulant l’activité enzymatique .
Applications en science des matériaux
Au-delà de ses applications biologiques, This compound peut être utilisé en science des matériaux. Ses propriétés structurelles permettent la création de nouveaux matériaux présentant des caractéristiques électroniques ou photoniques spécifiques, qui peuvent être appliquées dans le développement de nouveaux capteurs ou d’autres matériaux de pointe .
Mécanisme D'action
While the specific mechanism of action for 6-Bromopyrido[2,3-d]pyrimidin-2-amine is not mentioned in the search results, compounds containing the pyrimidine core, such as pyridopyrimidines, have been found to exhibit potential pharmacological activities . They are useful as fungicides, antiviral, antimicrobial, and anticancer agents . In particular, they are potent and highly selective inhibitors of tyrosine kinase .
Safety and Hazards
Orientations Futures
The future directions for 6-Bromopyrido[2,3-d]pyrimidin-2-amine could involve further exploration of its potential pharmacological activities . As it is a key intermediate for the synthesis of compounds with bioactive N-substituted fragments at the C-6 position of pyrido[2,3-d]pyrimidine derivatives , methods for its preparation have attracted widespread interest .
Analyse Biochimique
Biochemical Properties
6-Bromopyrido[2,3-d]pyrimidin-2-amine plays a crucial role in biochemical reactions, primarily as an inhibitor of tyrosine kinases, cyclin-dependent kinases (CDKs), and other enzymes involved in cell signaling pathways. It interacts with these enzymes by binding to their active sites, thereby inhibiting their activity. This interaction is essential for studying the regulation of cell growth, differentiation, and apoptosis. Additionally, 6-Bromopyrido[2,3-d]pyrimidin-2-amine has been shown to interact with various proteins and biomolecules, further elucidating its role in cellular processes .
Cellular Effects
The effects of 6-Bromopyrido[2,3-d]pyrimidin-2-amine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to inhibit the proliferation of cancer cells by interfering with the signaling pathways that promote cell division. Additionally, 6-Bromopyrido[2,3-d]pyrimidin-2-amine can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies .
Molecular Mechanism
At the molecular level, 6-Bromopyrido[2,3-d]pyrimidin-2-amine exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as tyrosine kinases and CDKs, inhibiting their activity. This inhibition leads to the disruption of cell signaling pathways, which in turn affects gene expression and cellular functions. Additionally, 6-Bromopyrido[2,3-d]pyrimidin-2-amine can modulate the activity of transcription factors, further influencing gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromopyrido[2,3-d]pyrimidin-2-amine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Bromopyrido[2,3-d]pyrimidin-2-amine remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular processes .
Dosage Effects in Animal Models
The effects of 6-Bromopyrido[2,3-d]pyrimidin-2-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including damage to healthy cells and tissues. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
6-Bromopyrido[2,3-d]pyrimidin-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with these enzymes can alter metabolic processes, leading to changes in metabolite concentrations and overall cellular metabolism. Understanding these metabolic pathways is crucial for elucidating the compound’s effects on cellular function and developing targeted therapies .
Transport and Distribution
Within cells and tissues, 6-Bromopyrido[2,3-d]pyrimidin-2-amine is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function. The transport and distribution of 6-Bromopyrido[2,3-d]pyrimidin-2-amine are essential for understanding its pharmacokinetics and optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of 6-Bromopyrido[2,3-d]pyrimidin-2-amine plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular processes. Understanding the subcellular localization of 6-Bromopyrido[2,3-d]pyrimidin-2-amine is crucial for elucidating its mechanism of action and optimizing its use in research and therapy .
Propriétés
IUPAC Name |
6-bromopyrido[2,3-d]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4/c8-5-1-4-2-11-7(9)12-6(4)10-3-5/h1-3H,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSVKHCROGKLLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC(=NC2=NC=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60730376 | |
| Record name | 6-Bromopyrido[2,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60730376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882670-89-5 | |
| Record name | 6-Bromopyrido[2,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60730376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

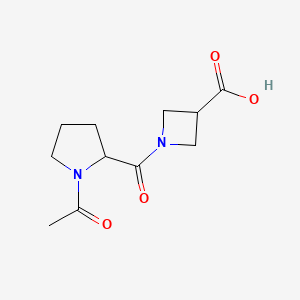

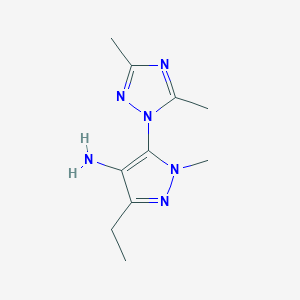
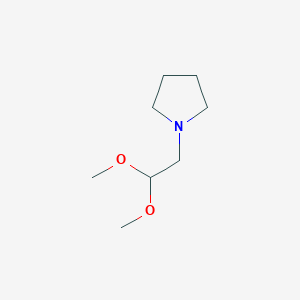
![(1S)-1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol](/img/structure/B1444279.png)

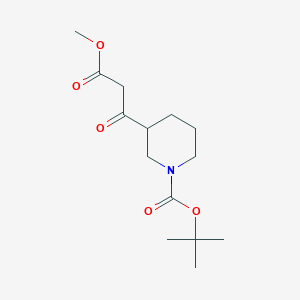


![Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1444286.png)
